

In-Depth Technical Guide: Antibacterial Spectrum of Activity for BB-78485

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Compound of Interest

Compound Name: BB-78485

Cat. No.: B1667829

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum, mechanism of action, and key experimental data for the compound **BB-78485**. All data is derived from published scientific literature to aid in further research and development.

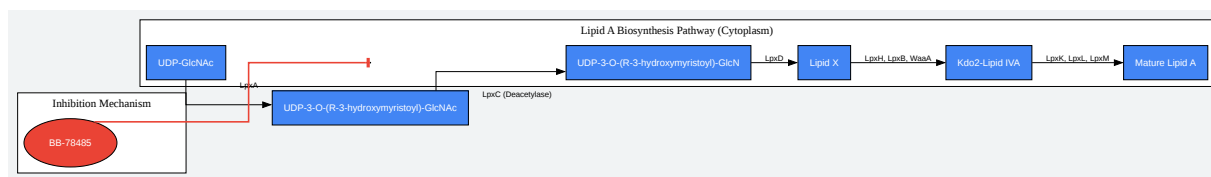
Core Compound Information

BB-78485 is a sulfonamide derivative of an α -(R)-amino hydroxamic acid identified as a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] Its inhibitory action is central to its antibacterial activity against a specific range of pathogens.

Mechanism of Action: LpxC Inhibition

BB-78485 exerts its antibacterial effect by targeting LpxC, a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of Lipid A.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2] This targeted mechanism confers selectivity for Gram-negative bacteria.

The diagram below illustrates the Lipid A biosynthesis pathway and the specific inhibitory action of **BB-78485**.



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Caption: Inhibition of the Lipid A Biosynthesis Pathway by **BB-78485**.

Quantitative Data

In Vitro LpxC Enzyme Inhibition

BB-78485 demonstrates potent inhibition of the *E. coli* LpxC enzyme. The 50% inhibitory concentration (IC₅₀) values are summarized below.

Compound	IC ₅₀ (nM)
BB-78485	160 ± 70
BB-78484	400 ± 90
L-161,240 (Reference)	440 ± 10

Data sourced from Clements et al., 2002.[1]

Antibacterial Spectrum of Activity (MIC)

Minimum Inhibitory Concentration (MIC) values were determined to quantify the in vitro antibacterial activity of **BB-78485** against a panel of pathogens. The compound shows selective activity against Gram-negative bacteria.

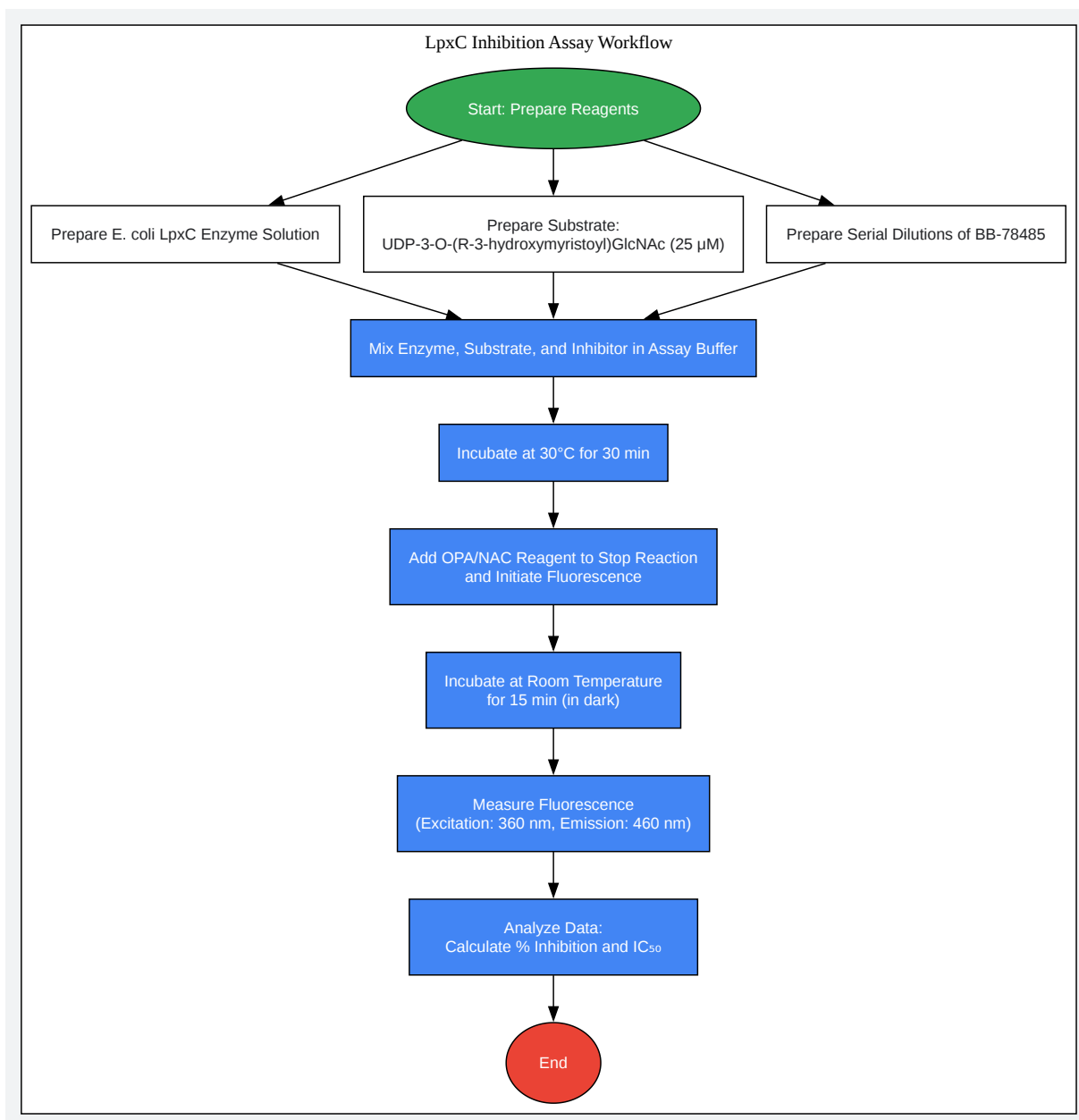
Organism	Strain	MIC (µg/ml) of BB-78485
Gram-Negative		
Escherichia coli	ATCC 25922	1
Escherichia coli	D21	1
Escherichia coli	D22 (lpxC101)	<0.004
Klebsiella pneumoniae	ATCC 13883	2
Enterobacter cloacae	ATCC 13047	2
Serratia marcescens	ATCC 8100	4
Morganella morganii	ATCC 25830	2
Haemophilus influenzae	ATCC 49247	4
Moraxella catarrhalis	ATCC 25238	2
Burkholderia cepacia	NCTC 10661	4
Pseudomonas aeruginosa	ATCC 27853	>32
Pseudomonas aeruginosa	C53 (leaky)	4
Gram-Positive		
Staphylococcus aureus	ATCC 29213	>32
Streptococcus pneumoniae	ATCC 49619	>32
Data sourced from Clements et al., 2002. [1]		

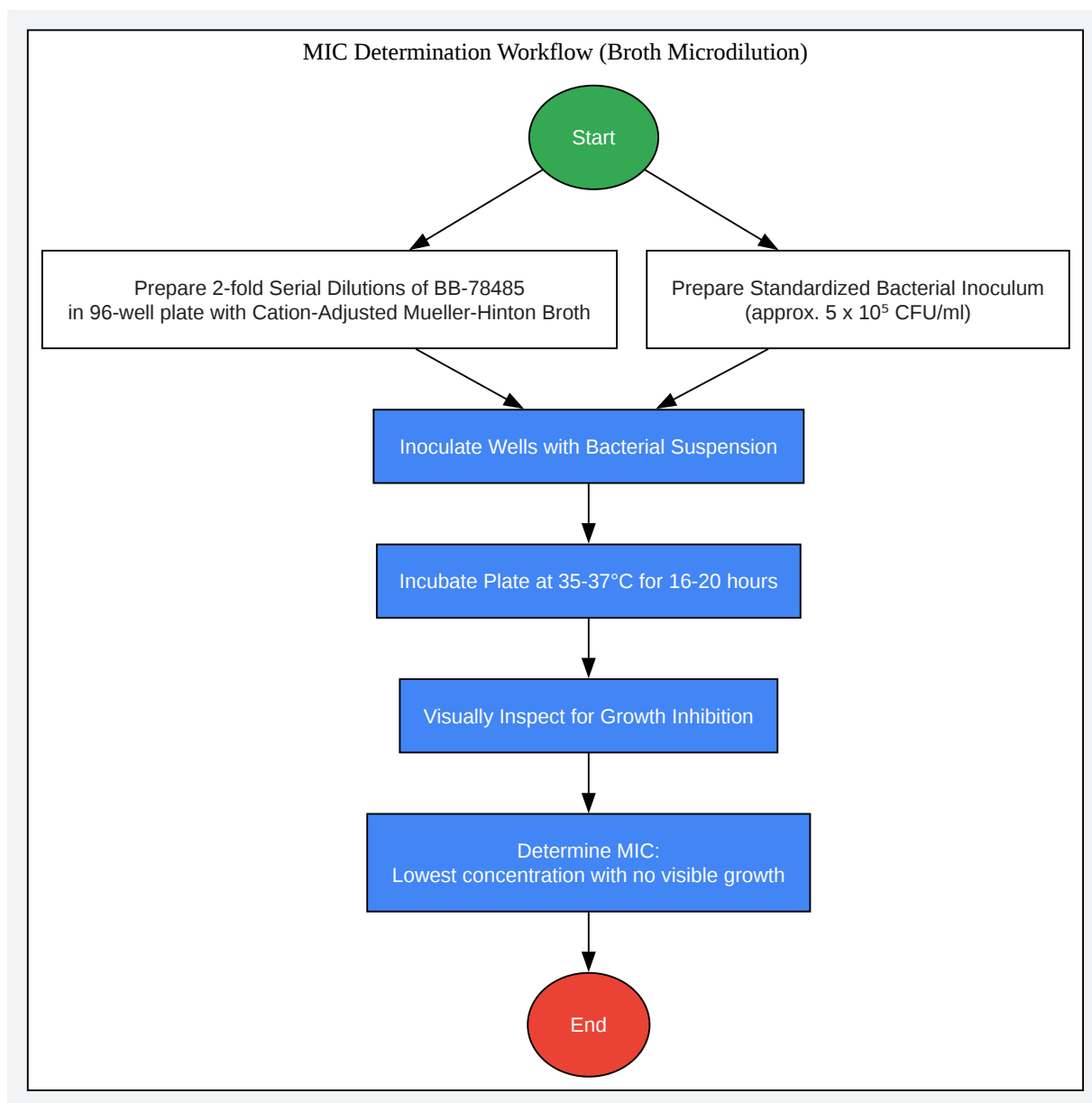
Experimental Protocols

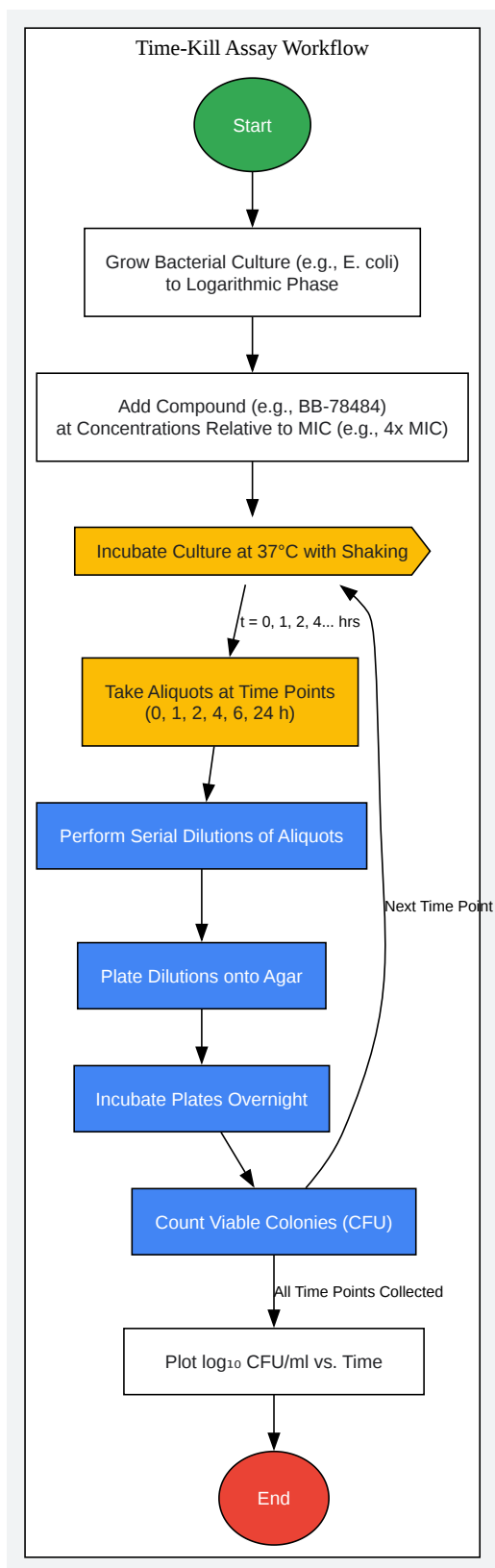
LpxC Inhibition Assay (Homogeneous Fluorometric Assay)

This assay measures the formation of the sugar amine product resulting from LpxC's deacetylase activity using o-phthaldialdehyde (OPA), which fluoresces upon reaction with

primary amines.







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References

- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial activities and characterization of novel inhibitors of LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antibacterial Spectrum of Activity for BB-78485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667829#antibacterial-spectrum-of-activity-for-bb-78485]

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